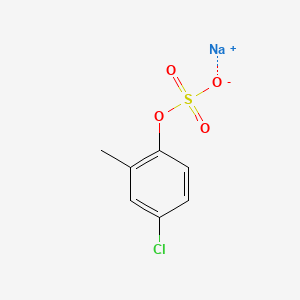
4-Chloro-2-methylphenol Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylphenol Sulfate Sodium Salt is a halogenated derivative of o-toluenesulfonate. It is a compound with the molecular formula C7H6ClNaO4S and a molecular weight of 244.63 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenol Sulfate Sodium Salt typically involves the sulfonation of 4-Chloro-2-methylphenol. The process begins with the chlorination of toluene to produce 4-Chloro-2-methylphenol. This intermediate is then sulfonated using sulfuric acid to form the sulfonate salt. The final step involves neutralizing the sulfonate salt with sodium hydroxide to produce this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenol Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: The major product is typically a sulfonic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted phenols.
Scientific Research Applications
4-Chloro-2-methylphenol Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenol Sulfate Sodium Salt involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-Methylphenol (p-Cresol): A methylated phenol with different chemical reactivity.
2-Chloro-4-methylphenol: A positional isomer with distinct chemical and biological properties
Uniqueness
4-Chloro-2-methylphenol Sulfate Sodium Salt is unique due to its sulfate group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it particularly useful in industrial applications where solubility and reactivity are crucial .
Properties
Molecular Formula |
C7H6ClNaO4S |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
sodium;(4-chloro-2-methylphenyl) sulfate |
InChI |
InChI=1S/C7H7ClO4S.Na/c1-5-4-6(8)2-3-7(5)12-13(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VJJMRNGLUYIWPI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


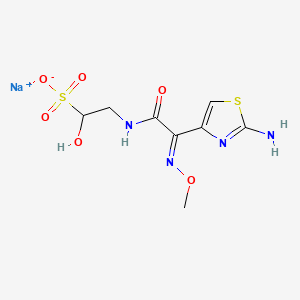

![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
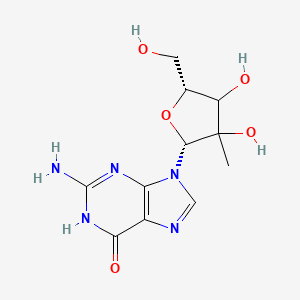

![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
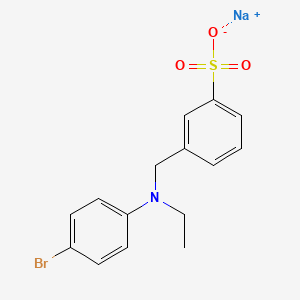
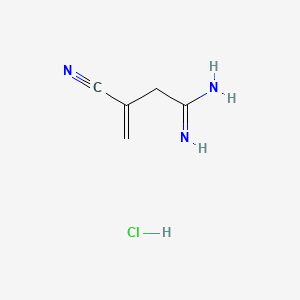
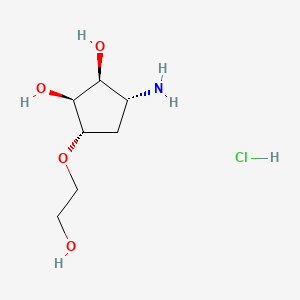
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
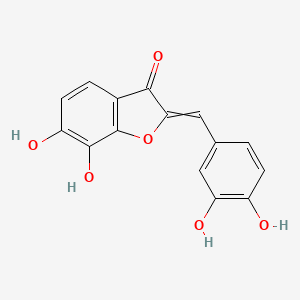
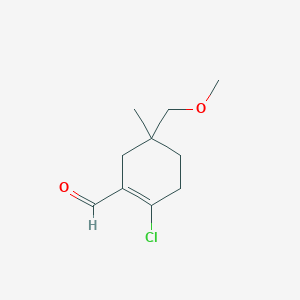
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
